molecular formula C15H16ClNO3 B2928787 2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide CAS No. 2320608-68-0

2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide

Cat. No.: B2928787
CAS No.: 2320608-68-0
M. Wt: 293.75
InChI Key: PZPORDHNDHEEMM-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide (CAS 2320608-68-0) is a specialized organic compound featuring a benzamide core substituted with a chloro group and a 2-hydroxyethyl furan moiety . Its molecular formula is C15H16ClNO3 and it has a molecular weight of 293.75 g/mol . The unique structure of this compound, which combines a lipophilic 2,5-dimethylfuran ring with polar functional groups (hydroxy and chloro), enhances its versatility in molecular interactions and makes it a promising candidate for exploratory applications in medicinal chemistry and agrochemical research . The compound's well-defined synthetic pathway allows for consistent purity and scalability, and it demonstrates good stability under standard laboratory conditions, facilitating handling and storage . Structurally related N-benzamide compounds have been identified as important scaffolds in pharmacological research, functioning as negative allosteric modulators (NAMs) for specific ion channels and demonstrating state-dependent inhibition . This suggests potential research applications for this compound in the study of similar biological targets. Furthermore, the 2,5-dimethylfuran moiety is a model compound studied in fields like atmospheric chemistry, indicating its relevance in broader chemical research contexts . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-9-7-12(10(2)20-9)14(18)8-17-15(19)11-5-3-4-6-13(11)16/h3-7,14,18H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPORDHNDHEEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide involves several steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(2,5-Dimethylfuran-3-yl)-2-Hydroxyethyl]-3,4-Difluorobenzamide (CAS 2310016-03-4)

  • Structural Differences : Replaces the 2-chloro substituent with 3,4-difluoro groups on the benzamide ring.
  • Molecular Weight : 295.28 g/mol (vs. ~298.76 g/mol for the target compound).
  • Applications : While unspecified, fluorinated analogs are common in pharmaceuticals due to improved metabolic stability.

2-Chloro-N-[2-(5-Methoxy-1H-Indol-3-yl)Ethyl]Benzamide (CAS 313496-17-2)

  • Structural Differences : Substitutes dimethylfuran with a 5-methoxyindole group.
  • Molecular Weight : 328.8 g/mol (higher due to the indole moiety).
  • Lipophilicity : XLogP3 = 3.9 (indicating greater lipophilicity vs. furan-containing analogs), favoring membrane permeability.
  • Functional Implications : Indole’s π-π stacking and hydrogen-bonding capacity may enhance receptor binding in biological systems.

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Structural Differences : Features a 3-methylbenzamide core and a tertiary alcohol (2-hydroxy-1,1-dimethylethyl group).
  • Synthetic Route: Prepared via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol.

4-Amino-N,N-Bis(2-Hydroxyethyl)Benzamide

  • Structural Differences: Incorporates an amino group and bis-hydroxyethyl substituents.
  • Applications : Used in poly(ester amide) resins to enhance corrosion resistance and antimicrobial activity in coatings. Highlights how hydroxyl groups improve material properties compared to the target compound’s furan moiety.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Notable Applications
Target Compound C₁₅H₁₇ClNO₃ ~298.76 2-Cl, dimethylfuran N/A Potential pesticidal/pharma
3,4-Difluoro Analog C₁₅H₁₅F₂NO₃ 295.28 3,4-F, dimethylfuran N/A Unspecified
Indole-Containing Analog C₁₈H₁₇ClN₂O₂ 328.80 2-Cl, 5-methoxyindole 3.9 Pharmaceutical research
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methyl C₁₂H₁₇NO₂ 207.27 3-Me, tertiary alcohol N/A Catalysis, C–H functionalization
4-Amino-N,N-Bis(2-Hydroxyethyl) C₁₁H₁₆N₂O₃ 224.26 4-NH₂, bis-hydroxyethyl N/A Polymer coatings, anticorrosion

Key Research Findings

Substituent Effects :

  • Chloro vs. Fluoro: The target compound’s 2-chloro group likely increases electrophilicity compared to fluorine analogs, impacting reactivity in synthesis or biological targeting .
  • Heterocyclic Moieties: Dimethylfuran (target) vs. indole () alters lipophilicity and hydrogen-bonding capacity, influencing solubility and bioactivity.

Synthetic Relevance :

  • Compounds with N,O-bidentate groups () demonstrate utility in catalysis, whereas the target compound’s furan-hydroxyethyl structure may limit such applications.

Material Science vs.

Biological Activity

2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chlorobenzamide moiety attached to a furan and a hydroxyethyl group. The presence of these functional groups suggests diverse interactions with biological targets.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC15H18ClN3O3
Molecular Weight319.77 g/mol
CAS Number2320861-79-6

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing the 2,5-dimethylfuran structure exhibit significant antimicrobial properties. For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) demonstrated broad-spectrum antimicrobial activity against various pathogens without hemolytic effects on human erythrocytes . This suggests that similar compounds may possess comparable activities.

The proposed mechanism of action for this compound involves:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to reduced growth or viability of microbial cells.
  • Cell Cycle Arrest : Studies on related compounds have shown that they can induce cell cycle arrest in microbial cells, particularly at the S and G2/M phases . This mechanism could be crucial in its application as an anti-infective agent.

Case Studies and Research Findings

  • Antifungal Activity : A study highlighted that DMHF exhibited potent antifungal effects against Candida albicans, indicating a potential application in treating fungal infections . The ability to disrupt fungal cell cycles suggests a promising therapeutic avenue for this compound.
  • Antiproliferative Effects : Urea derivatives similar to the compound under discussion have shown significant antiproliferative effects against various cancer cell lines. This is attributed to their ability to interfere with cellular signaling pathways critical for cancer cell survival.

Potential Applications

Given its structural characteristics and preliminary findings regarding its biological activity, this compound may find applications in:

  • Medicinal Chemistry : As a scaffold for developing new pharmaceuticals targeting infections or cancer.
  • Organic Synthesis : Serving as an intermediate in synthesizing more complex organic molecules.
  • Materials Science : Due to unique electronic properties, it may be suitable for use in organic electronics.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide?

Answer:
The synthesis typically involves coupling 2-chlorobenzoic acid derivatives with the hydroxyethyl-dimethylfuran moiety. A common approach is to use ethanol as a solvent for crystallization, as demonstrated for structurally analogous benzamides . Key steps include:

  • Amide bond formation : Activate the carboxylic acid (e.g., via thionyl chloride) and react with the amine-containing hydroxyethyl-dimethylfuran group.
  • Purification : Recrystallization from ethanol or methanol to obtain high-purity crystals.
  • Validation : Confirm reaction completion via TLC or HPLC, and characterize intermediates using 1H^1H-/13C^{13}C-NMR.

Basic: How can researchers confirm the structural identity of this compound?

Answer:
A multi-technique approach is essential:

  • Spectroscopy : Use 1H^1H-NMR to verify the presence of the hydroxyethyl proton (δ ~4.5 ppm) and dimethylfuran methyl groups (δ ~2.2–2.5 ppm). IR spectroscopy confirms the amide C=O stretch (~1650–1680 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+).
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular interactions (e.g., halogen bonding between Cl and carbonyl O) .

Advanced: What crystallographic techniques are optimal for resolving the molecular structure and intermolecular interactions?

Answer:

  • Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 200 K) to minimize thermal motion artifacts .
  • Refinement : Employ SHELXL for small-molecule refinement, applying riding models for H atoms and anisotropic displacement parameters for non-H atoms. Analyze halogen bonding (Cl···O distances ~3.1–3.2 Å) and hydrogen-bonding networks (N–H···O) to interpret packing motifs .
  • Validation : Check for data-to-parameter ratios >15 and R-factors <0.05 for high reliability.

Advanced: How can researchers investigate this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

  • In silico docking : Use software like AutoDock Vina to model binding poses, focusing on the furan ring’s hydrophobic interactions and the benzamide’s halogen bonding potential .
  • In vitro assays : Conduct fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd_d). For enzyme inhibition, use kinetic assays (e.g., IC50_{50} determination via spectrophotometry).
  • Structural analogs : Compare activity with derivatives (e.g., 2,5-dimethylfuran vs. substituted furans) to identify pharmacophore elements .

Advanced: How should researchers address contradictions in crystallographic or spectroscopic data?

Answer:

  • Comparative analysis : Cross-reference with structurally similar benzamides (e.g., 2-chloro-N-(2,3-dimethylphenyl)benzamide) to identify consistent trends in bond lengths/angles or spectral shifts .
  • Dynamic studies : Perform variable-temperature NMR or SCXRD to assess conformational flexibility.
  • Computational validation : Use density functional theory (DFT) to optimize geometries and calculate theoretical NMR/IR spectra, comparing them with experimental data .

Advanced: What strategies are recommended for optimizing synthetic yield and purity?

Answer:

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for amide coupling efficiency.
  • Catalysis : Employ coupling agents like HATU or EDC/HOBt to enhance reaction rates .
  • Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane gradient) to separate byproducts.
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to improve crystal quality and yield .

Advanced: How can researchers evaluate the compound’s stability under varying conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td_d) under nitrogen/air.
  • pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC at 24/48/72 hours.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track changes using 1H^1H-NMR or LC-MS.

Advanced: What computational tools are suitable for predicting physicochemical properties?

Answer:

  • LogP calculation : Use ChemAxon or MarvinSuite to estimate hydrophobicity, critical for bioavailability.
  • Solubility prediction : Apply the General Solubility Equation (GSE) or machine learning models (e.g., AqSolDB).
  • Toxicity profiling : Leverage ADMET predictors (e.g., pkCSM) to assess hepatotoxicity or mutagenicity risks .

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